

An In-Depth Technical Guide to 5-amino-6-(4-chlorophenoxy)quinoline

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)quinolin-5-amine

CAS No.: 1157636-06-0

Cat. No.: B2991889

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Introduction: The Quinoline Scaffold and the Promise of 5-amino-6-(4-chlorophenoxy)quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.^{[1][2]} The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 5-amino-6-(4-chlorophenoxy)quinoline (CAS Number: 1157636-06-0), a molecule of significant interest for its potential applications in drug discovery. The presence of the 5-amino group and the 6-(4-chlorophenoxy) moiety suggests a unique combination of electronic and steric properties that could translate into potent and selective biological activity.

This document provides a comprehensive technical overview of 5-amino-6-(4-chlorophenoxy)quinoline, from its fundamental physicochemical properties and a proposed

synthetic route to its potential therapeutic applications and the experimental workflows required for its evaluation.

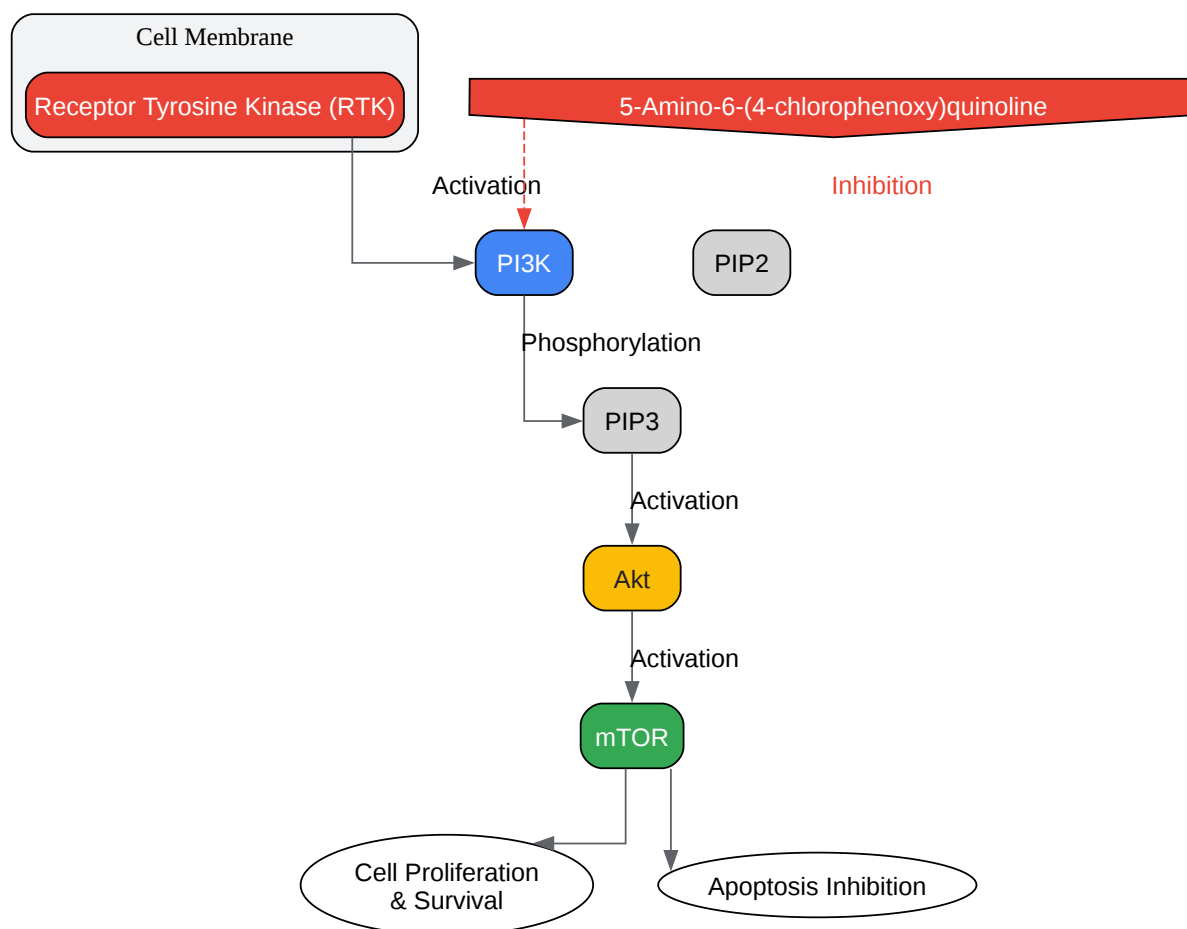
Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. While extensive experimental data for 5-amino-6-(4-chlorophenoxy)quinoline is not readily available in the public domain, we can predict its key characteristics based on its structure.

Property	Predicted Value/Information	Significance in Drug Development
CAS Number	1157636-06-0	Unique identifier for chemical substance registration.
Molecular Formula	C ₁₅ H ₁₁ ClN ₂ O	Determines the molecular weight and elemental composition.
Molecular Weight	270.71 g/mol	Influences diffusion, bioavailability, and formulation.
Appearance	Likely a solid at room temperature	Important for handling, formulation, and storage.
Solubility	Predicted to be sparingly soluble in water, more soluble in organic solvents like DMSO and ethanol.	Affects absorption, distribution, and formulation strategies.
pKa	The 5-amino group and the quinoline nitrogen are basic centers.	Influences the ionization state at physiological pH, which is critical for solubility, permeability, and target binding.
LogP	The presence of the chlorophenoxy group suggests a moderate to high lipophilicity.	A key determinant of membrane permeability and absorption.

Proposed Synthesis Pathway

The synthesis of 5-amino-6-(4-chlorophenoxy)quinoline can be strategically approached through a multi-step process, beginning with a suitable quinoline precursor. A plausible and efficient route involves the nitration of a 6-haloquinoline, followed by a nucleophilic aromatic substitution (S_NA_r) reaction to introduce the phenoxy moiety, and finally, the reduction of the nitro group to the desired amine.



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Sources

- [1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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